methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate

Overview

Description

“Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate” is a chemical compound. It is also known by other names such as methyl 2,6-dichlorophenylacetate, methyl 2-2,6-dichlorophenyl acetate, 2,6-dichlorophenylacetic acid methyl ester, benzeneacetic acid,2,6-dichloro-, methyl ester, and others . The molecular formula of this compound is C9H8Cl2O2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)CC1=C(C=CC=C1Cl)Cl .Physical And Chemical Properties Analysis

“this compound” is a clear colorless liquid . It has a density of 1.3300g/mL and a refractive index of 1.5400 to 1.5420 at 20°C, 589 nm . The compound has a molecular weight of 219.07 g/mol .Scientific Research Applications

Wastewater Treatment in Pesticide Industry

The pesticide production industry generates wastewater containing a variety of toxic pollutants, such as 2,4-dichlorophenoxy acetic acid and others, which can enter natural water sources if not treated properly. Biological processes and granular activated carbon have been identified as effective treatments for removing these compounds, potentially creating high-quality effluent. This highlights the importance of experimental evaluation for process design, efficiency, and cost assessment in wastewater treatment plants (Goodwin et al., 2018).

Impact on Aquatic Environment

Chlorophenols, including compounds similar in structure to methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate, have been evaluated for their consequences on the aquatic environment. These compounds exert moderate to significant toxic effects on mammalian and aquatic life, with potential for moderate to high persistence in certain conditions. This review indicates the importance of understanding the environmental impact of such compounds and the need for effective degradation mechanisms (Krijgsheld & Gen, 1986).

Synthetic Applications and Pharmaceutical Importance

Methyl-2-formyl benzoate, while not the exact compound , serves as a precursor in organic synthesis due to its pharmacological activities, illustrating the significance of chemical precursors in developing bioactive molecules. This underlines the synthetic versatility and the role of such compounds in pharmaceutical applications, showcasing the importance of research in synthetic methodologies and the discovery of new bioactive entities (Farooq & Ngaini, 2019).

Development of Antithrombotic Drugs

The development of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, demonstrates the importance of synthetic research in developing pharmaceuticals. The review of synthetic methods for (S)-clopidogrel highlights the demand for efficient synthetic approaches due to the drug's significant market presence, stressing the role of chemical synthesis in the pharmaceutical industry (Saeed et al., 2017).

Environmental and Microbial Degradation of Herbicides

The environmental behavior and microbial degradation of herbicides like 2,4-D, related in use and structural aspects to the compound of interest, emphasize the environmental impact of these chemicals. The review covers the role of microorganisms in degrading herbicides, highlighting the environmental benefits of microbial remediation processes in mitigating pollution and protecting public health (Magnoli et al., 2020).

Properties

IUPAC Name |

methyl (Z)-2-acetamido-3-(2,6-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXUEMDODFQRLS-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=C(C=CC=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

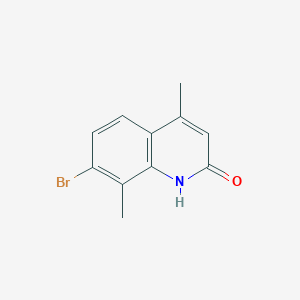

![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)

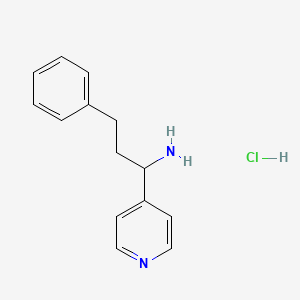

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)

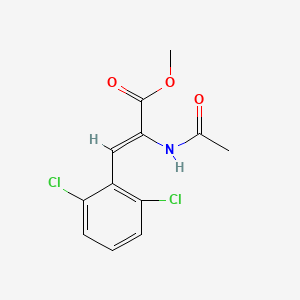

![2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B1458093.png)

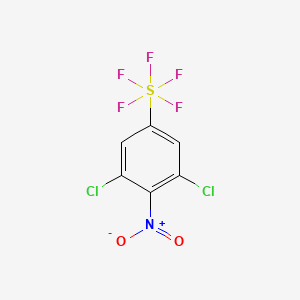

![5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458098.png)